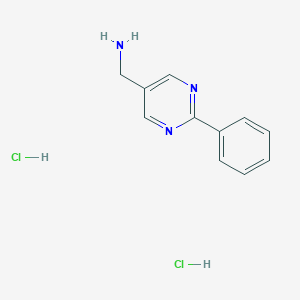
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylpyrimidin-5-yl)methanamine dihydrochloride, also known as 2-PPM, is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. 2-PPM is a derivative of the pyrimidine family of compounds and is a colorless, odorless, and crystalline solid. It has a melting point of 125 °C and is soluble in water and polar organic solvents.
Wissenschaftliche Forschungsanwendungen
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride has been studied for its potential applications in scientific research, including in the fields of biochemistry, pharmacology, and toxicology. It has been used to study the effects of drug metabolism, enzyme inhibition, and receptor binding. It has also been used to study the effects of drugs on the nervous system, as well as to investigate the effects of certain drugs on the immune system. Additionally, this compound has been used in the study of drug metabolism in the liver and kidneys.
Wirkmechanismus
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride is an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the brain, which can lead to increased activity of the nervous system. This increase in activity can lead to increased alertness, increased concentration, and improved memory.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain and to increase the activity of the nervous system. Additionally, it has been found to increase the activity of certain enzymes and to inhibit the activity of certain receptors. Furthermore, it has been found to increase the levels of certain hormones, such as cortisol, and to decrease the levels of certain hormones, such as testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity. Additionally, it is stable in aqueous solutions and can be stored at room temperature. However, this compound has several limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of oxygen. Furthermore, it has a low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride are numerous and are only beginning to be explored. Future research could focus on the development of new synthesis methods to improve the yield and purity of this compound. Additionally, research could focus on the development of new applications for this compound, such as in the study of drug metabolism, enzyme inhibition, and receptor binding. Furthermore, research could focus on the development of new techniques for the delivery of this compound, such as through the use of liposomes or nanoparticles. Finally, research could focus on the development of new analytical techniques for the detection and quantification of this compound.
Synthesemethoden
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride can be synthesized in a two-step process. The first step involves reacting 2-amino-5-chloropyrimidine with a primary amine, such as methylamine, in the presence of anhydrous ammonia. This reaction is then followed by the addition of hydrochloric acid to the reaction mixture to form the final product, this compound.
Eigenschaften
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10;;/h1-5,7-8H,6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAILTCXFOAUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)


phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
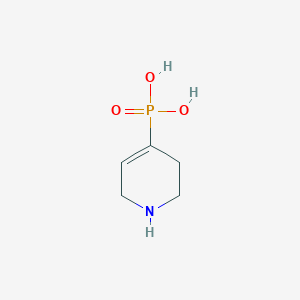
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
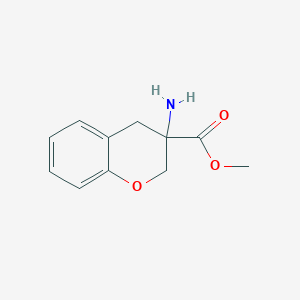
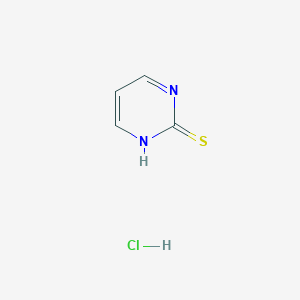

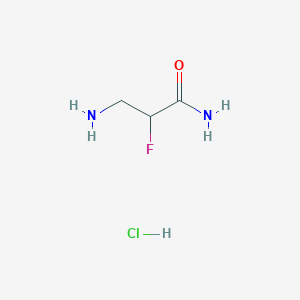

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)